molecular formula C18H18N4O2 B3917319 N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B3917319
M. Wt: 322.4 g/mol
InChI Key: MFHWIZHZBVDCFK-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Ligand 1' and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit anti-inflammatory and antiviral activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It also has a relatively short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine. One of the major directions is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders. Another direction is the development of new synthesis methods that can improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of science. It has been extensively studied for its potent anticancer activity and has also shown promise as an anti-inflammatory and antiviral agent. The development of new synthesis methods and the exploration of new applications for this compound are important future directions for research in this area.

Scientific Research Applications

N-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. Ligand 1 has been reported to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and antiviral agent.

Properties

IUPAC Name

(E)-1-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-15-4-2-3-5-18(15)24-11-10-23-17-8-6-16(7-9-17)12-21-22-13-19-20-14-22/h2-9,12-14H,10-11H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHWIZHZBVDCFK-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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